molecular formula C19H21FN2O3S B2408663 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide CAS No. 954633-73-9

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2408663
CAS No.: 954633-73-9
M. Wt: 376.45
InChI Key: HBGNTNXAXVAINQ-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that features a pyrrolidinone ring, a fluorophenyl group, and a benzenesulfonamide moiety

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-13-3-4-14(2)18(9-13)26(24,25)21-11-15-10-19(23)22(12-15)17-7-5-16(20)6-8-17/h3-9,15,21H,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGNTNXAXVAINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolidinone intermediate.

    Attachment of the Benzenesulfonamide Moiety: This is usually done through a sulfonamide formation reaction, where the pyrrolidinone derivative reacts with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Biological Activity

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22FN2O2S\text{C}_{18}\text{H}_{22}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds containing similar structural features. The following sections summarize findings related to anticancer activity, anti-inflammatory effects, and other notable pharmacological actions.

Anticancer Activity

Research indicates that compounds with oxadiazole and pyrrolidine moieties exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole linked to 5-fluorouracil have shown promising results against various human cancer cell lines, including:

Cell LineCompound TestedIC50 (µM)Reference
MCF-7 (Breast)7a12.5
MDA-MB-2317b15.0
A549 (Lung)7c10.0
DU-145 (Prostate)7d8.0

These studies utilized the MTT assay to evaluate cell viability and demonstrated that compounds similar to this compound could inhibit cancer cell proliferation effectively.

Anti-inflammatory Effects

In addition to anticancer activity, compounds with sulfonamide groups are known for their anti-inflammatory properties. Studies show that such compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For example:

  • Mechanism : Inhibition of COX enzymes and modulation of NF-kB signaling pathways.
  • Results : Significant reduction in inflammatory markers in animal models.

Other Pharmacological Activities

This compound may also exhibit other biological activities based on its structural similarities with known bioactive compounds:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.
  • Analgesic Properties : Potential for pain relief through central nervous system pathways.
  • Diabetic Effects : Some derivatives have been studied for their ability to regulate glucose levels.

Case Studies

A study involving a series of pyrrolidine derivatives indicated that modifications at the benzenesulfonamide position significantly influenced biological activity. The derivatives were tested for their binding affinities using advanced techniques like X-ray fluorescence (XRF) spectrometry, which provided insights into their therapeutic indices and selectivity profiles against various receptors.

Q & A

Q. Characterization methods :

  • Intermediates : Monitor by TLC and purify via column chromatography (silica gel, gradient elution).
  • Final compound : Confirm structure using 1H^1H/13C^{13}C NMR (e.g., δ ~7.5–8.0 ppm for aromatic protons) and HRMS. Purity ≥95% by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound, particularly in distinguishing sulfonamide proton environments?

Answer:
Discrepancies in NMR signals (e.g., sulfonamide NH or methyl group splitting) often arise from conformational flexibility or solvent effects.

  • Strategy 1 : Use variable-temperature NMR (VT-NMR) to observe dynamic exchange processes. For example, broadening of NH protons at low temperatures may indicate hindered rotation .
  • Strategy 2 : Compare DMSO-d6d_6 (hydrogen-bonding solvent) vs. CDCl3_3 (non-polar solvent) spectra. Sulfonamide NH protons typically appear downfield (~10–11 ppm) in DMSO .
  • Validation : Cross-check with IR spectroscopy (sulfonamide S=O stretches at ~1150–1350 cm1^{-1}) .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:
Common assays include:

  • Enzyme inhibition : Measure IC50_{50} using fluorogenic substrates (e.g., fluorescence plate readers).
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or HepG2) with dose-response curves (1–100 µM) .
  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid.

Q. Key parameters :

  • Positive controls : Compare with known sulfonamide-based inhibitors (e.g., celecoxib).
  • Data normalization : Express activity as % inhibition relative to vehicle controls .

Advanced: How can researchers optimize the reaction yield of the sulfonamide coupling step?

Answer:
Yield improvements require addressing:

  • Steric hindrance : Use bulky bases (e.g., DMAP) to activate the sulfonyl chloride.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .
  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.

Case study :
In analogous compounds, replacing triethylamine with Hunig’s base increased yields from 60% to 85% by reducing racemization .

Basic: What computational methods predict the compound’s physicochemical properties?

Answer:

  • LogP : Use ChemAxon or Schrödinger’s QikProp for lipophilicity estimates.
  • pKa_a : Predict via MarvinSketch (accounts for sulfonamide acidity, pKa_a ~9–11).
  • ADMET : SwissADME or ADMETLab2.0 for bioavailability and toxicity profiles .

Validation : Compare computational results with experimental HPLC retention times (logP correlation) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D structure?

Answer:

  • X-ray crystallography : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane).
  • Key metrics : Analyze dihedral angles between the pyrrolidinone and sulfonamide moieties to confirm stereochemistry.
  • Challenges : Fluorine atoms may cause disorder; use high-resolution synchrotron data (≤1.0 Å) .

Example : For similar sulfonamides, C–F···π interactions were critical for stabilizing the crystal lattice .

Basic: What stability studies are essential for this compound under laboratory conditions?

Answer:

  • Thermal stability : TGA/DSC to determine decomposition temperature (typically >200°C for sulfonamides).
  • Photostability : Expose to UV light (365 nm) and monitor degradation via HPLC .
  • Solution stability : Assess in PBS or DMSO over 72 hours at 4°C and 25°C .

Advanced: How can researchers address low solubility in aqueous buffers during biological testing?

Answer:

  • Co-solvents : Use ≤1% DMSO or cyclodextrin-based formulations.
  • pH adjustment : Solubilize via ionizable sulfonamide group at pH >10 (if compatible with assay).
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability .

Data interpretation : Compare IC50_{50} values in solubilized vs. precipitated forms to rule out false negatives .

Basic: What spectral databases or resources provide reference data for this compound?

Answer:

  • PubChem : Access NMR, MS, and X-ray data (CID: [compound-specific]).
  • Reaxys : Search via SMILES string for synthetic protocols.
  • Cambridge Structural Database : Retrieve crystallographic data for analogous structures .

Caution : Cross-validate data from vendor websites (e.g., BenchChem) with peer-reviewed literature .

Advanced: How can isotopic labeling (e.g., 19F^{19}F19F) aid in metabolic studies of this compound?

Answer:

  • 19F^{19}F-NMR : Track metabolic pathways in real-time (e.g., liver microsomes) due to fluorine’s high sensitivity and lack of background signals.
  • Radiolabeling : Synthesize 14C^{14}C-labeled analog for mass balance studies.

Case study : Fluorine-labeled sulfonamides enabled quantification of hepatic clearance rates with <5% signal interference .

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